

Application Notes and Protocols for In Vivo Xenograft Studies with AUR1545

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For Researchers, Scientists, and Drug Development Professionals

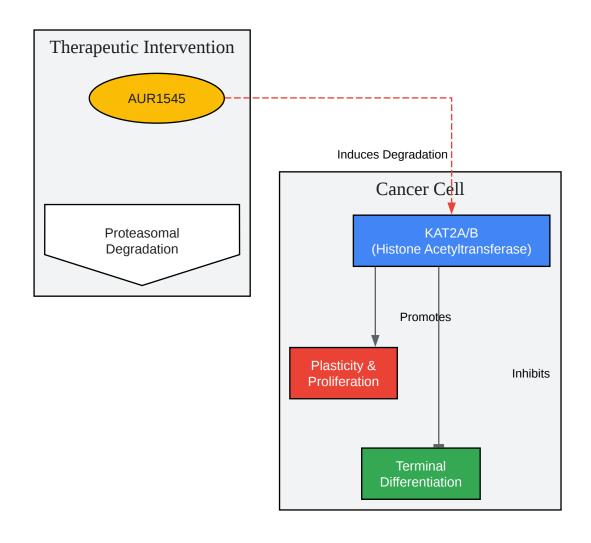
Abstract

These application notes provide a comprehensive protocol for the preparation and in vivo administration of **AUR1545**, a selective degrader of the histone acetyltransferases KAT2A and KAT2B, for xenograft studies.[1][2] **AUR1545** is a precursor small molecule to the clinical candidate AUTX-703 and has demonstrated potent anti-tumor activity in preclinical models of Acute Myeloid Leukemia (AML), Small-Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[1][3] This document outlines the mechanism of action, detailed formulation procedures, and a protocol for conducting xenograft studies to evaluate the efficacy of **AUR1545**.

Mechanism of Action

AUR1545 is a heterobifunctional protein degrader that selectively targets KAT2A and its paralogue KAT2B for ubiquitination and subsequent proteasomal degradation.[1][4] In various cancers, including AML, SCLC, and NEPC, cancer cells hijack the normal functions of KAT2A/B to maintain a highly plastic and proliferative state, preventing terminal differentiation.[4][5][6] By degrading KAT2A/B, **AUR1545** inhibits tumor growth and induces a shift in cell state towards a more terminally differentiated phenotype.[4][5][7]





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Caption: Mechanism of AUR1545 leading to KAT2A/B degradation.

In Vitro Potency

AUR1545 demonstrates potent, subnanomolar degradation of KAT2A/B, leading to growth inhibition in various cancer cell lines.[1][3]



Cell Line	Cancer Type	GI50 (nM)
MOLM-13	Acute Myeloid Leukemia (AML)	1.2
NCI-H1048	Small-Cell Lung Cancer (SCLC)	1.5
LASCPC-01	Neuroendocrine Prostate Cancer (NEPC)	5.0
Data sourced from Auron Therapeutics preclinical data presentations.[1]		

Preparation of AUR1545 for In Vivo Administration Materials and Reagents

- AUR1545 powder
- Dimethyl sulfoxide (DMSO), fresh, anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
- Corn Oil
- · Sterile microcentrifuge tubes and syringes
- Sonicator and/or vortex mixer

Stock Solution Preparation



AUR1545 is insoluble in water and ethanol but soluble in DMSO.[8] It is critical to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[2][8]

- Prepare a stock solution of AUR1545 in DMSO at a concentration of 50 mg/mL.
- Aid dissolution by vortexing or brief sonication.
- Storage: Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or
 -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]

In Vivo Formulation Protocols

For in vivo experiments, the working solution should be prepared fresh on the day of administration. [2] The following are established vehicle formulations for achieving a clear solution of **AUR1545** at a concentration of ≥ 5 mg/mL. [2]

Protocol	Vehicle Composition	Final Solubility
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL
2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 5 mg/mL
3	10% DMSO, 90% Corn Oil	≥ 5 mg/mL

Protocol 1 Example (Preparing 1 mL of 5 mg/mL solution):

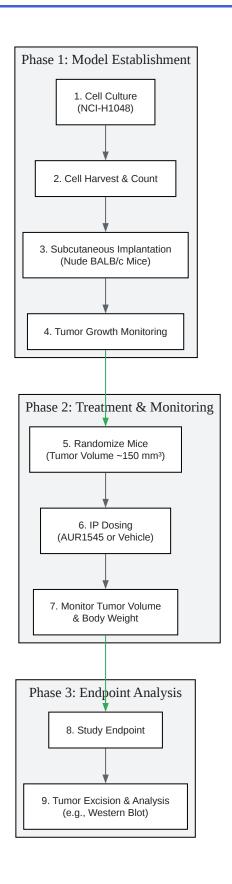
- Start with 100 μL of the 50 mg/mL AUR1545 DMSO stock solution.
- Add 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is clear.
- Add 450 μL of saline to reach the final volume of 1 mL.
- Mix until homogeneous. If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.[2]



In Vivo Xenograft Study Protocol

The following protocol is based on preclinical studies using the NCI-H1048 SCLC cell line in nude mice.[1][6]





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Caption: Standard workflow for an in vivo xenograft efficacy study.



Animal Model

- Species: Immunocompromised mice (e.g., Nude BALB/c).[1]
- Age/Sex: 6-8 week old female mice are commonly used.

Cell Implantation

- Culture NCI-H1048 cells under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serumfree medium and Matrigel.
- Subcutaneously inject 2 x 10⁷ cells into the rear flank of each mouse.
- Monitor mice for tumor formation.

Dosing and Administration

- Once tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment and vehicle control groups.[9]
- Prepare the AUR1545 dosing solution and vehicle control fresh daily.
- Administer AUR1545 via intraperitoneal (IP) injection.[6] A previously reported effective dose was 30 mg/kg.[1]
- The dosing schedule should be determined based on the study design (e.g., daily, once every two days).

Efficacy Monitoring and Endpoint

- Measure tumor volumes with calipers 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2.
- Record the body weight of each animal at the same frequency to monitor toxicity.[1]
- The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of adverse health effects.



 At the endpoint, tumors can be excised for downstream analysis, such as Western blotting, to confirm the degradation of KAT2A/B.[4]

Summary of Preclinical In Vivo Data

Parameter	Description
Animal Model	Nude BALB/c mice[1]
Cell Line	NCI-H1048 (SCLC)[1]
Dose	30 mg/kg[1]
Administration Route	Intraperitoneal (IP)[6]
Outcome	70% tumor growth inhibition[1]
Tolerability	Well tolerated, no significant change in body weight noted[1]

Safety and Toxicology Considerations

In preclinical studies, **AUR1545** was reported to be well-tolerated at an efficacious dose of 30 mg/kg in mice.[1] However, for any new in vivo study, it is essential to conduct preliminary dose-range-finding or maximum tolerated dose (MTD) studies.[10][11] Researchers should adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Continuous monitoring for any signs of toxicity or adverse effects is mandatory.

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